5-Nitrospiro[benzimidazole-2,1'-cyclohexane]
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Overview
Description
5-Nitrospiro[benzimidazole-2,1’-cyclohexane] is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom This compound is notable for its nitro group attached to the benzimidazole ring, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrospiro[benzimidazole-2,1’-cyclohexane] typically involves the reaction of benzimidazole derivatives with cyclohexane derivatives under specific conditions. One common method includes the nitration of spiro[benzimidazole-2,1’-cyclohexane] using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of 5-Nitrospiro[benzimidazole-2,1’-cyclohexane] may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Nitrospiro[benzimidazole-2,1’-cyclohexane] undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the benzimidazole ring makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group or other substituents on the ring.
Common Reagents and Conditions
Bromination: Bromine in the presence of a catalyst such as iron(III) bromide.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Nucleophilic Substitution: Sodium hydroxide or aliphatic amines under basic conditions
Major Products Formed
Bromination: 4-Bromo-6-nitrospiro[benzimidazole-2,1’-cyclohexane].
Nitration: 4,6-Dinitrospiro[benzimidazole-2,1’-cyclohexane].
Nucleophilic Substitution: 4-Alkylamino- or 4-hydroxy-substituted derivatives
Scientific Research Applications
5-Nitrospiro[benzimidazole-2,1’-cyclohexane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 5-Nitrospiro[benzimidazole-2,1’-cyclohexane] involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spiro configuration may also influence its binding to molecular targets and its overall reactivity .
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzimidazole: Lacks the spiro configuration but shares the nitro group on the benzimidazole ring.
Spiro[benzimidazole-2,1’-cyclohexane]: Similar spiro structure but without the nitro group.
Uniqueness
5-Nitrospiro[benzimidazole-2,1’-cyclohexane] is unique due to the combination of the nitro group and the spiro configuration, which imparts distinct chemical and biological properties. This dual feature makes it a valuable compound for various applications and research .
Properties
CAS No. |
65023-47-4 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-nitrospiro[benzimidazole-2,1'-cyclohexane] |
InChI |
InChI=1S/C12H13N3O2/c16-15(17)9-4-5-10-11(8-9)14-12(13-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 |
InChI Key |
CLWXGQZDLFULEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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